molecular formula C19H24N2O4S B2908037 Ethyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-33-3

Ethyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2908037
CAS No.: 864860-33-3
M. Wt: 376.47
InChI Key: QZUOPPSLBPFUBO-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene and partially hydrogenated pyridine ring system. Its structure is distinguished by:

  • 5,5,7,7-Tetramethyl groups, which enhance steric bulk and influence conformational stability.
  • Ethyl carboxylate at position 3, providing solubility and reactivity for further derivatization.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-6-24-17(23)13-11-10-18(2,3)21-19(4,5)14(11)26-16(13)20-15(22)12-8-7-9-25-12/h7-9,21H,6,10H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUOPPSLBPFUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound recognized for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, particularly in cancer research and therapeutic applications. Its unique structure integrates a furan moiety with a thieno[2,3-c]pyridine framework, which contributes to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H26N2O3SC_{18}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 338.43 g/mol. The compound's structure can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography.

Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism involving the disruption of cellular homeostasis and triggering programmed cell death mechanisms.

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound appears to disrupt cellular functions leading to apoptosis:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Caspase activation
HeLa (Cervical Cancer)12.8Disruption of mitochondrial function
A549 (Lung Cancer)10.5Induction of oxidative stress

These findings suggest that the compound's structural features are critical for its biological activity against cancer cells.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It exhibits activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
P. aeruginosa25
S. aureus20

These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on MCF-7 and HeLa cells. The results indicated significant cell death at concentrations above 10 µM. The study concluded that the compound's mechanism involves mitochondrial disruption and caspase activation pathways .
  • Antimicrobial Efficacy : Another investigation tested the compound against multi-drug resistant strains of E. coli and P. aeruginosa. The findings revealed an MIC value lower than that of standard antibiotics used in treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Implications

The tetrahydrothieno[2,3-c]pyridine scaffold serves as a versatile platform for drug discovery. Key structural variations among analogs include:

Compound Name/Identifier Substituents at Position 2 Substituents at Position 6 Biological Activity Reference
Target Compound Furan-2-carboxamido 5,5,7,7-Tetramethyl Not explicitly reported
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Phenylthioureido Methyl Synthetic intermediate; no activity reported
(E)-6-(but-2-enoyl)-2–(3-(3-(trifluoromethyl)benzoyl)thioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (7h) Trifluoromethylbenzoyl-thioureido But-2-enoyl TNF-α inhibition (IC₅₀ = 0.82 μM)
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (3e) 3,4,5-Trimethoxyanilino Acetyl Antitubulin activity (IC₅₀ = 1.2 μM vs. HeLa cells)
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido - Crystallographic characterization only

Key Observations:

  • Position 2 Modifications: The furan-2-carboxamido group in the target compound may confer distinct electronic and steric properties compared to phenylthioureido (e.g., ) or trimethoxyanilino (e.g., ) substituents.
  • Position 6 Modifications : The tetramethyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to acetyl or benzyl substituents in analogs .
Anti-Inflammatory Activity

Derivatives with trifluoromethylbenzoyl-thioureido substituents (e.g., compound 7h) exhibit potent TNF-α inhibition (IC₅₀ = 0.82 μM), attributed to hydrophobic interactions with the TNF-α binding pocket .

Antitubulin Activity

Trimethoxyanilino-substituted analogs (e.g., compound 3e) disrupt microtubule assembly, with IC₅₀ values comparable to colchicine . The tetramethyl groups in the target compound may enhance cellular permeability, though activity remains unverified.

Anti-Mycobacterial Activity

2,6-Disubstituted derivatives demonstrate efficacy against Mycobacterium tuberculosis (MIC = 0.5–2 μg/mL), guided by 3D-QSAR models highlighting the importance of hydrophobic and hydrogen-bonding substituents .

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